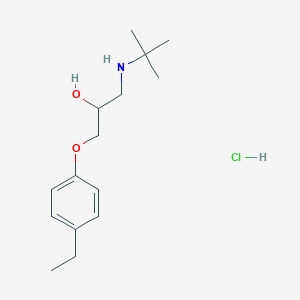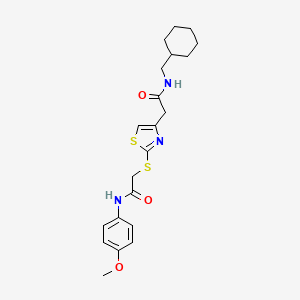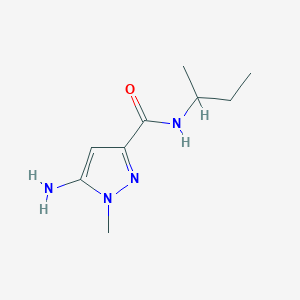![molecular formula C12H13FN4O2S2 B2782887 N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide CAS No. 866136-47-2](/img/structure/B2782887.png)
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Descripción general
Descripción
“N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide” is a complex organic compound that contains several functional groups, including an allyl group, a sulfanyl group, a 1,2,4-triazole ring, a methyl group, a fluorobenzene ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 1,2,4-triazole ring, being a heterocyclic aromatic ring, would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group could undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonamide group could make the compound more polar and potentially increase its solubility in water .Aplicaciones Científicas De Investigación
4-F-PBA has been used extensively in the field of organic synthesis, particularly in the synthesis of peptides and peptidomimetics. It has also been used in the synthesis of fluorinated compounds, as well as in the preparation of novel materials. Additionally, 4-F-PBA has been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. Furthermore, 4-F-PBA has been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles.
Mecanismo De Acción
The mechanism of action of 4-F-PBA is not yet fully understood. However, it is thought to involve the formation of a covalent bond between the 4-fluorobenzene sulfonamide group and the amine group of the amine substrate. This covalent bond is then cleaved, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F-PBA are not yet fully understood. However, it has been found to have a variety of effects on enzymes, receptors, and other biological molecules. For example, 4-F-PBA has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to modulate the activity of several receptors, including G-protein coupled receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 4-F-PBA in laboratory experiments is its versatility, as it can be used in a variety of synthetic reactions. Additionally, the reaction can be carried out in either aqueous or organic solvents, and the yield of the product is typically high. The major limitation of using 4-F-PBA is that it is a corrosive reagent, and thus it must be handled with care.
Direcciones Futuras
The potential future applications of 4-F-PBA are numerous. For example, it could be used to synthesize a variety of new organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 4-F-PBA could be used in the synthesis of novel heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles. Furthermore, 4-F-PBA could be used to synthesize peptides and peptidomimetics, as well as fluorinated compounds. Finally, 4-F-PBA could be used to modify the activity of enzymes and receptors, as well as to modulate the activity of other biological molecules.
Métodos De Síntesis
4-F-PBA is synthesized by a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with a variety of amines. The reaction can be carried out in either aqueous or organic solvents, and the yield of the product is typically high. Additionally, the reaction can be catalyzed by a variety of catalysts, including strong acids, such as hydrochloric acid, and bases, such as sodium hydroxide.
Propiedades
IUPAC Name |
4-fluoro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIHRPFURBZGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332993 | |
| Record name | 4-fluoro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866136-47-2 | |
| Record name | 4-fluoro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2782809.png)




![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)
![(3-(benzyloxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2782824.png)
![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Naphthalen-2-Yl-L-Alanyl-L-Alaninamide](/img/structure/B2782825.png)
![4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2782826.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2782827.png)